molecular formula C26H24N2O5S B2812139 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 442556-91-4

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2812139
CAS No.: 442556-91-4
M. Wt: 476.55
InChI Key: NUVYPIRFCJLGOU-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features both sulfonamide and anthraquinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide likely involves multiple steps, including the formation of the sulfonamide and anthraquinone moieties, followed by their coupling.

    Formation of Sulfonamide: The sulfonamide group can be synthesized by reacting a sulfonyl chloride with a secondary amine (N-butyl-N-methylamine) under basic conditions.

    Formation of Anthraquinone: The anthraquinone moiety can be synthesized through the oxidation of anthracene using strong oxidizing agents like potassium dichromate or nitric acid.

    Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone intermediates, possibly through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthraquinone moiety can undergo further oxidation to form various quinone derivatives.

    Reduction: Reduction of the anthraquinone can yield anthracene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Various quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide and anthraquinone groups can act as catalysts in organic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.

    Anticancer Agents: Anthraquinone derivatives are studied for their potential anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Dyes and Pigments: Anthraquinone derivatives are used in the production of dyes and pigments.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes. As an anticancer agent, it might intercalate into DNA and disrupt replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Anthraquinone: A simpler anthraquinone used in dyes and pigments.

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

Uniqueness

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the combination of sulfonamide and anthraquinone groups, which may confer a combination of properties from both functional groups, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYPIRFCJLGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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